molecular formula C20H20ClN3O B11030590 3-(4-chlorophenyl)-N-(4-methylpyridin-2-yl)-4-(1H-pyrrol-1-yl)butanamide

3-(4-chlorophenyl)-N-(4-methylpyridin-2-yl)-4-(1H-pyrrol-1-yl)butanamide

Cat. No.: B11030590
M. Wt: 353.8 g/mol
InChI Key: DBIDEVQNVUXFAG-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-(4-methylpyridin-2-yl)-4-(1H-pyrrol-1-yl)butanamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a pyridinyl group, and a pyrrolyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-(4-methylpyridin-2-yl)-4-(1H-pyrrol-1-yl)butanamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the intermediate 4-chlorophenylacetic acid, which is then converted to the corresponding acid chloride using thionyl chloride This intermediate is reacted with 4-methyl-2-aminopyridine to form an amide bond, resulting in the formation of 3-(4-chlorophenyl)-N-(4-methylpyridin-2-yl)butanamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-(4-methylpyridin-2-yl)-4-(1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-chlorophenyl)-N-(4-methylpyridin-2-yl)-4-(1H-pyrrol-1-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions and enzyme inhibition mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development and pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-(4-methylpyridin-2-yl)-4-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-N-(4-methylpyridin-2-yl)-4-(1H-imidazol-1-yl)butanamide
  • 3-(4-chlorophenyl)-N-(4-methylpyridin-2-yl)-4-(1H-pyrazol-1-yl)butanamide
  • 3-(4-chlorophenyl)-N-(4-methylpyridin-2-yl)-4-(1H-thiazol-1-yl)butanamide

Uniqueness

Compared to similar compounds, 3-(4-chlorophenyl)-N-(4-methylpyridin-2-yl)-4-(1H-pyrrol-1-yl)butanamide is unique due to the presence of the pyrrolyl group, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C20H20ClN3O

Molecular Weight

353.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-(4-methylpyridin-2-yl)-4-pyrrol-1-ylbutanamide

InChI

InChI=1S/C20H20ClN3O/c1-15-8-9-22-19(12-15)23-20(25)13-17(14-24-10-2-3-11-24)16-4-6-18(21)7-5-16/h2-12,17H,13-14H2,1H3,(H,22,23,25)

InChI Key

DBIDEVQNVUXFAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CC(CN2C=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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